![molecular formula C7H10N2 B1450457 1-ethyl-4-vinyl-1H-pyrazole CAS No. 1525353-63-2](/img/structure/B1450457.png)
1-ethyl-4-vinyl-1H-pyrazole
Overview
Description
“1-ethyl-4-vinyl-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A convenient oxidation method of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination was developed for preparation of 1-vinyl-4-pyrazolecarboxylic acids .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Mechanism of Action
Target of Action
1-Ethyl-4-vinyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-vinyl-1H-pyrazole in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The major limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and it should be handled with caution.
Future Directions
The potential future directions for the use of 1-ethyl-4-vinyl-1H-pyrazole include its use as a ligand in coordination chemistry, a catalyst in organic synthesis, and a potential drug target. In addition, this compound could be used to develop new drugs that target specific proteins and enzymes involved in various biochemical and physiological processes. Furthermore, this compound could be used to develop novel methods for synthesizing organic compounds, such as polymers. Finally, this compound could be used to study the mechanism of action of various proteins and enzymes involved in various biochemical and physiological processes.
Scientific Research Applications
1-ethyl-4-vinyl-1H-pyrazole has been studied for its potential use in a variety of scientific applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a potential drug target. In coordination chemistry, this compound has been used as a ligand in the synthesis of transition metal complexes. In organic synthesis, it has been used as a catalyst in the synthesis of various organic compounds, including polymers. In addition, it has been studied as a potential drug target, as it has been found to interact with a variety of proteins and enzymes involved in various biochemical and physiological processes.
properties
IUPAC Name |
4-ethenyl-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-9(4-2)6-7/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNOTWZWWRAUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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